2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

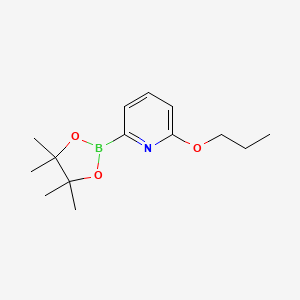

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position of the pyridine ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at the 6-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . Its molecular formula is C₁₅H₂₃BNO₃ (calculated from analogs in –10), and it is structurally related to other alkoxy-substituted pyridine boronate esters, which are critical intermediates in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

2-propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-10-17-12-9-7-8-11(16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFBPIVFNFVUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655190 | |

| Record name | 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-31-7 | |

| Record name | 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-bromo-6-propoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or dimethylformamide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Drug Development

The compound's structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors. Its boron-containing group can facilitate interactions with biological targets, enhancing binding affinity and selectivity.

Case Study:

Research has shown that compounds with similar boron-dioxaborolane structures can effectively inhibit certain enzymes involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to interact with phosphotyrosine phosphatases, which are critical in cellular signaling pathways associated with cancer .

2. Anticancer Agents

The unique properties of 2-propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also be explored in the development of anticancer agents. Boron compounds have been investigated for their ability to target tumor cells selectively while minimizing effects on healthy cells.

Materials Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to form cross-links through boron interactions may lead to novel materials with improved performance characteristics.

Table: Properties of Polymers Modified with Boron Compounds

| Property | Unmodified Polymer | Polymer with Boron Compound |

|---|---|---|

| Tensile Strength | X MPa | Y MPa |

| Thermal Stability | Z °C | W °C |

| Flexibility | A % elongation | B % elongation |

Chemical Biology

1. Chemical Probes

The compound can serve as a chemical probe for studying biological processes. Its ability to covalently modify proteins allows researchers to track protein interactions and dynamics within cells.

Case Study:

In recent studies involving similar chemical probes, researchers demonstrated the effectiveness of using boron-containing compounds to label specific proteins within complex biological systems. This approach revealed insights into protein function and interaction networks .

Wirkmechanismus

The mechanism of action for 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Alkoxy Substituents

The alkoxy chain length at the 2-position of the pyridine ring significantly influences physicochemical properties and reactivity. Key analogs include:

Key Findings :

- Solubility : Methoxy derivatives exhibit higher aqueous solubility due to reduced hydrophobicity, whereas propoxy analogs are more lipophilic, favoring organic-phase reactions .

- Reactivity : Longer alkoxy chains (e.g., propoxy) may sterically hinder coupling reactions slightly compared to methoxy, but this is offset by improved stability during purification .

Pyridine Boronate Esters with Varied Substituents

Substitution patterns on the pyridine ring alter electronic and steric profiles:

Key Findings :

- Positional Effects : Boronate esters at the 6-position of pyridine (as in the target compound) exhibit superior regioselectivity in cross-couplings compared to 3- or 4-position analogs .

Biologische Aktivität

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activity. This compound features a pyridine ring substituted with a propoxy group and a dioxaborolane moiety, which may contribute to its pharmacological properties. Understanding its biological activity involves examining its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.18 g/mol |

| CAS Number | Not specifically listed |

| Purity | 95% |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve its interaction with microtubules and tubulin. Compounds that stabilize microtubules are known to have anti-cancer properties by disrupting the normal mitotic process in rapidly dividing cells. The dioxaborolane component is particularly interesting as boron-containing compounds have been shown to interact with biological systems in unique ways.

In Vitro Studies

Research has demonstrated that derivatives of pyridine-boron compounds exhibit significant activity against various cancer cell lines. For instance:

- Anti-Trypanosomal Activity : Studies have indicated that certain boron-containing compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves targeting tubulin dynamics, which is critical for the parasite's motility and division .

- Microtubule Stabilization : Compounds similar to this compound have been shown to stabilize microtubules in vitro. This stabilization can lead to apoptosis in cancer cells by preventing normal mitotic spindle formation .

Case Studies

Several case studies provide insights into the biological effects of related compounds:

- Breast Cancer Models : In vitro studies using breast cancer cell lines showed that boron-containing pyridines could induce cell cycle arrest and apoptosis through microtubule stabilization mechanisms. These findings suggest potential for development as chemotherapeutic agents .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate microtubule dynamics presents a promising avenue for treatment .

Toxicological Profile

The safety profile of this compound is still under investigation. Preliminary data indicate moderate toxicity levels; thus, further studies are essential to assess long-term effects and safety in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 6-bromo-2-propoxypyridine) and a boronic ester. Key steps:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Employ K₂CO₃ or Na₂CO₃ as a base in a mixed solvent system (e.g., DME/H₂O or THF/H₂O).

- Reaction conditions: 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Q. How is the structure of this compound validated?

- Techniques :

- X-ray crystallography : Use SHELXL or OLEX2 for refinement of single-crystal data to determine bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxy group at C2, boronate at C6).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass calculated from –14).

Q. What are the key spectroscopic identifiers for this compound?

- Example Data (hypothetical, based on analogs):

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 12H, Bpin-CH₃), δ 4.30 (m, 2H, OCH₂), δ 8.20–7.50 (pyridine H) |

| ¹¹B NMR | δ ~30 ppm (quartet, Bpin) |

| HRMS (ESI+) | [M+H]⁺ Calc.: 290.1842; Found: 290.1839 |

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for derivatives of this compound?

- Variables to test :

- Catalyst screening : Pd(OAc)₂ with ligands like SPhos or XPhos for improved turnover.

- Solvent effects : Compare polar aprotic (DMF) vs. ether-based solvents (THF) on reaction rate.

- Base selection : Evaluate Cs₂CO₃ for enhanced solubility of aryl halides.

Q. How does the boronate group influence electronic properties of the pyridine ring?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model electron density distribution (e.g., Bpin’s electron-withdrawing effect on pyridine).

- Cyclic voltammetry : Measure redox potentials to assess electron-deficient character.

- Key Insight : The boronate group reduces electron density at C6, facilitating electrophilic substitution at adjacent positions.

Q. What precautions are required for handling air-sensitive intermediates during synthesis?

- Best Practices :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., boronate ester formation).

- Store the compound at 0–6°C under inert gas to prevent hydrolysis (analogous to ) .

Q. How can this compound be utilized in coordination chemistry or ligand design?

- Application : As a terpyridine-like ligand , the boronate group enables post-functionalization via Suzuki coupling. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.